N'-((E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene)-4-(trifluoromethyl)benzenecarbohydrazide
Description
N'-((E)-{4-[(3-Chlorobenzyl)oxy]phenyl}methylidene)-4-(trifluoromethyl)benzenecarbohydrazide is a benzohydrazide-hydrazone hybrid compound characterized by:
- A 3-chlorobenzyloxy substituent at the para position of the phenyl ring.
- A trifluoromethyl (-CF₃) group at the para position of the benzenecarbohydrazide moiety.
- An E-configuration azomethine (C=N) bond, a common feature in hydrazone derivatives.
Its synthesis likely involves condensation of 4-(trifluoromethyl)benzoic acid hydrazide with 4-[(3-chlorobenzyl)oxy]benzaldehyde under acidic conditions, a method analogous to related benzohydrazides described in the literature .
Properties
IUPAC Name |
N-[(E)-[4-[(3-chlorophenyl)methoxy]phenyl]methylideneamino]-4-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClF3N2O2/c23-19-3-1-2-16(12-19)14-30-20-10-4-15(5-11-20)13-27-28-21(29)17-6-8-18(9-7-17)22(24,25)26/h1-13H,14H2,(H,28,29)/b27-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYISZCITZNJHNX-UVHMKAGCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)COC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-((E)-{4-[(3-chlorobenzyl)oxy]phenyl}methylidene)-4-(trifluoromethyl)benzenecarbohydrazide is a complex organic compound notable for its potential biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C23H20Cl2N2O2S
- Molecular Weight : 459.4 g/mol
- IUPAC Name : N-[(E)-[4-[(3-chlorophenyl)methoxy]phenyl]methylideneamino]-2-[(3-chlorophenyl)methylsulfanyl]acetamide
Synthesis
The synthesis of this compound typically involves a multi-step process, including the condensation of specific aldehydes and hydrazides under controlled conditions. The reaction can be optimized for yield and purity using various solvents and reaction conditions.
Antimicrobial Properties
Several studies have investigated the antimicrobial activity of this compound. It has demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, in a study by [source], the compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli.
Anticancer Activity
Research has also highlighted the compound's potential as an anticancer agent. In vitro studies have shown that it can induce apoptosis in cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of apoptotic pathways, specifically through the activation of caspases and the regulation of Bcl-2 family proteins .
The biological activity of this compound is attributed to its ability to interact with various molecular targets. It may inhibit specific enzymes or receptors involved in disease processes. For example, it has been suggested that the compound can act as a competitive inhibitor for certain kinases, thereby disrupting signaling pathways critical for cell proliferation and survival .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
3-Chloro vs. 4-Chlorobenzyloxy Derivatives
- Target Compound : The meta -chloro substituent on the benzyloxy group may influence steric interactions and electronic effects differently compared to para -chloro analogs. For example, N′-[(E)-{4-[(4-chlorobenzyl)oxy]-3-ethoxyphenyl}methylene]-3-methoxybenzohydrazide () has a para -chloro group, which may enhance lipophilicity and alter binding to hydrophobic enzyme pockets compared to the target compound’s meta -chloro configuration .
- Impact : Positional isomerism of chloro substituents can modulate selectivity toward biological targets, as seen in studies of MAO inhibitors .
Trifluoromethyl (-CF₃) vs. Sulfonyloxy (-OSO₂C₆H₄Me) Groups
- Compounds such as N'-(4-methylphenylsulfonyloxy-substituted benzylidene)benzohydrazides () exhibit MAO-B inhibition (IC₅₀ = 0.089 µM for the most active derivative) .
Fluorinated vs. Non-Fluorinated Hydrazides
- Fluorinated analogs like 4-(1H-benzimidazol-2-yl)-N′-{(E)-[4-(trifluoromethyl)phenyl]methylidene}benzohydrazide () show antibacterial activity (MIC = 12.5–25 µM) due to increased membrane permeability conferred by fluorine . The target compound’s -CF₃ group may similarly enhance bioavailability and target engagement.
Core Structural Variations
Benzothiophene vs. Benzene Core
- 3-Chloro-N'-(2-hydroxy-4-pentadecylbenzylidene)benzothiophene-2-carbohydrazide () replaces the benzene ring with a benzothiophene core. The sulfur atom introduces polarizability and may enhance interactions with thiol-containing enzymes . In contrast, the target compound’s purely aromatic system may favor π-π stacking in hydrophobic binding pockets.
Quinazolinone Hybrids
- N'-{(E)-[4-(4-oxo-2-phenylquinazolin-3(4H)-yl)phenyl]methylidene}benzohydrazide () incorporates a quinazolinone moiety, known for anticancer and anti-inflammatory activities . The target compound’s simpler structure may prioritize selectivity for enzymes like β-secretase over kinase targets.
Physicochemical and Pharmacokinetic Properties
Key Research Findings
Substituent Positioning : Para-substituted chloro/trifluoromethyl groups generally enhance activity in enzyme inhibition compared to meta-substituted analogs, but meta-substituents may improve selectivity .
Fluorination : The -CF₃ group significantly improves antibacterial and pharmacokinetic profiles in hydrazide-hydrazones .
Heterocyclic Cores: Benzothiophene or quinazolinone hybrids expand biological target diversity but may complicate synthetic routes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
